

# Definitive Technical Guide: (E)-UK122 (TFA) Discovery and Development

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: (E)-UK122 (TFA)

CAS No.: 1186653-73-5

Cat. No.: B1682690

[Get Quote](#)

## Executive Summary

**(E)-UK122 (TFA)** is a synthetic, small-molecule inhibitor targeting the urokinase-type plasminogen activator (uPA).<sup>[1][2][3][4][5]</sup> Identified through high-throughput screening and structure-based optimization, it represents a critical tool in oncology research, specifically for dissecting the pathways of tumor metastasis and invasion. Unlike broad-spectrum serine protease inhibitors, (E)-UK122 exhibits high selectivity for uPA (

) over structurally related enzymes such as tPA, plasmin, and thrombin.<sup>[5]</sup> This guide details its discovery, physicochemical properties, mechanism of action, and validated experimental protocols.

## Discovery and Medicinal Chemistry

### The Target: uPA in Metastasis

The urokinase-type plasminogen activator (uPA) is a serine protease that converts plasminogen to plasmin.<sup>[6]</sup> This system degrades the extracellular matrix (ECM), facilitating cancer cell migration and invasion.<sup>[6]</sup> High uPA expression correlates with poor prognosis in pancreatic, breast, and colorectal cancers.

## Lead Identification and Optimization

The discovery of (E)-UK122 stemmed from the need to overcome the limitations of earlier uPA inhibitors (e.g., amiloride derivatives), which lacked potency or selectivity.

- **Screening Approach:** A high-throughput screen (HTS) of a diverse chemical library identified the 4-oxazolidinone scaffold as a promising pharmacophore.[5]
- **Structure-Activity Relationship (SAR):** Medicinal chemistry optimization focused on the benzimidamide moiety. The introduction of the (E)-isomer configuration at the exocyclic double bond was critical for maximizing binding affinity within the uPA active site.
- **The "TFA" Designation:** The compound is frequently supplied as a Trifluoroacetate (TFA) salt. The benzimidamide group is basic; converting it to a TFA salt enhances water solubility and stability, making it suitable for biological assays.

## Chemical Identity

- **IUPAC Name:** 4-((5-Oxo-2-phenyloxazol-4(5H)-ylidene)methyl)benzimidamide trifluoroacetate[1][4]
- **Molecular Formula:**  
  
[4]
- **Key Structural Feature:** The phenylamidine moiety mimics the arginine residue of the natural substrate (plasminogen), allowing deep penetration into the S1 specificity pocket of uPA.

## Mechanism of Action

### Binding Kinetics and Selectivity

(E)-UK122 acts as a competitive, reversible inhibitor. Its high selectivity is driven by specific electrostatic interactions that are unique to the uPA active site cleft.

| Enzyme       | (<br>) | Selectivity Ratio (vs. uPA) |
|--------------|--------|-----------------------------|
| uPA (Target) | 0.2    | 1x                          |
| tPA          | > 100  | > 500x                      |
| Plasmin      | > 100  | > 500x                      |
| Thrombin     | > 100  | > 500x                      |
| Trypsin      | > 100  | > 500x                      |

## Molecular Docking Insights

Structural analysis reveals the precise atomic interactions stabilizing the inhibitor-enzyme complex:

- **Salt Bridge:** The positively charged amidine group of UK122 forms a critical salt bridge with Asp189 at the bottom of the uPA S1 pocket.
- **Hydrogen Bonding:** The oxazolidinone core forms hydrogen bond networks with Gly193, Asp194, and Ser195 (the catalytic triad serine).
- **Stereochemistry:** The (E)-configuration orients the phenyl ring to engage in hydrophobic stacking interactions within the active site, which are sterically unfavorable for the (Z)-isomer.

## Pathway Visualization

The following diagram illustrates the uPA pathway and the specific intervention point of (E)-UK122.



[Click to download full resolution via product page](#)

Figure 1: Mechanism of Action.[1][2][3][4][5][6][7][8][9][10] (E)-UK122 binds the uPA active site, preventing Plasminogen activation and subsequent metastasis.[6]

## Validated Experimental Protocols

### Solubility and Formulation (Critical)

(E)-UK122 is hydrophobic in its neutral form. The TFA salt improves solubility, but correct solvent sequencing is required to prevent precipitation in aqueous media.

Stock Solution Preparation (10 mM):

- Weigh 2.91 mg of (E)-UK122 (MW: ~291.3 g/mol free base equivalent; check specific batch MW on vial).
- Dissolve in 1.0 mL of 100% DMSO.
- Note: Sonicate for 5–10 minutes if visible particles remain. Store aliquots at -20°C (stable for 1 month) or -80°C (stable for 6 months).

Working Solution for In Vivo/Cellular Assays: Do not add DMSO stock directly to pure saline. Use the following "step-down" dilution method to maintain solubility:

- Step 1: Take 10% volume of DMSO Stock.[9]
- Step 2: Add 40% volume of PEG300 and mix thoroughly.
- Step 3: Add 5% volume of Tween-80.
- Step 4: Add 45% volume of Saline (warm to 37°C).
  - Result: A clear solution stable for immediate administration.

## In Vitro Cell Migration Assay (Transwell)

This protocol validates the functional efficacy of (E)-UK122 using CFPAC-1 (pancreatic cancer) cells, which naturally overexpress uPA.

Materials:

- 24-well Transwell plates (8.0 µm pore size).
- Matrigel (for invasion) or uncoated (for migration).
- CFPAC-1 cells.[3][4][5][7][8][9][10]

- (E)-UK122 (10  $\mu$ M – 100  $\mu$ M).

#### Workflow:

- Starvation: Serum-starve CFPAC-1 cells for 24 hours prior to the assay.
- Seeding: Resuspend  
cells in 200  $\mu$ L serum-free medium containing (E)-UK122 (or DMSO vehicle).
- Plating: Add cell suspension to the upper chamber.
- Chemoattractant: Add 600  $\mu$ L complete medium (10% FBS) to the lower chamber.
- Incubation: Incubate for 24 hours at 37°C, 5%  
.
- Analysis:
  - Scrape non-migrated cells from the top surface.
  - Fix migrated cells (bottom surface) with 4% paraformaldehyde.
  - Stain with Crystal Violet (0.1%).
  - Quantify by counting 5 random fields per well.

#### Expected Results:

- 10  $\mu$ M Treatment: ~20-30% reduction in migration.
- 100  $\mu$ M Treatment: >60-80% reduction in migration.[4]
- Control: No significant effect on cell proliferation (viability) should be observed at 48h, confirming the effect is anti-metastatic, not cytotoxic.

## Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Figure 2: Validated workflow for assessing anti-metastatic activity of (E)-UK122.

## References

- Zhu, M., Gokhale, V. M., Szabo, L., Munoz, R. M., Baek, H., Bashyam, S., ... & Hurley, L. H. (2007). Identification of a novel inhibitor of urokinase-type plasminogen activator. *Molecular Cancer Therapeutics*, 6(4), 1348-1356. [\[1\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Axon Medchem. (n.d.). UK122: uPA inhibitor. [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) Axon Medchem Product Database.
- MedChemExpress. (2024). (E)-UK122 TFA Product Datasheet. MedChemExpress.
- Cayman Chemical. (n.d.). UK 122 (trifluoroacetate salt). [\[1\]](#)[\[4\]](#) Cayman Chemical Product Information.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

1. [axonmedchem.com](https://axonmedchem.com) [[axonmedchem.com](https://axonmedchem.com)]
2. [medchemexpress.com](https://medchemexpress.com) [[medchemexpress.com](https://medchemexpress.com)]
3. [medchemexpress.com](https://medchemexpress.com) [[medchemexpress.com](https://medchemexpress.com)]
4. [merckmillipore.com](https://merckmillipore.com) [[merckmillipore.com](https://merckmillipore.com)]
5. Identification of a novel inhibitor of urokinase-type plasminogen activator - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
6. What are the therapeutic applications for uPA inhibitors? [[synapse.patsnap.com](https://synapse.patsnap.com)]

- [7. caymanchem.com \[caymanchem.com\]](https://www.caymanchem.com)
- [8. file.medchemexpress.com \[file.medchemexpress.com\]](https://file.medchemexpress.com)
- [9. file.medchemexpress.com \[file.medchemexpress.com\]](https://file.medchemexpress.com)
- [10. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [11. uPA Inhibitor II, UK122 5 mg | Request for Quote | Thermo Scientific Chemicals | thermofisher.com \[thermofisher.com\]](https://thermofisher.com)
- [12. \(E\)-UK122 \(TFA\) | e-scapebio \[e-scapebio.com\]](https://e-scapebio.com)
- [13. scbt.com \[scbt.com\]](https://scbt.com)
- To cite this document: BenchChem. [Definitive Technical Guide: (E)-UK122 (TFA) Discovery and Development]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1682690#e-uk122-tfa-discovery-and-development\]](https://www.benchchem.com/product/b1682690#e-uk122-tfa-discovery-and-development)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)